molecular formula C21H17F2NO3 B7519023 ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate

ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate

Cat. No. B7519023
M. Wt: 369.4 g/mol
InChI Key: LYQUBZZZJQMALA-FOYOAPBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate, also known as DCMF, is a synthetic compound that has been used in scientific research for various purposes. It belongs to the family of cyanoenones, which are known for their anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate involves the modification of key signaling pathways involved in inflammation and oxidative stress. ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that inhibits the translocation of NF-κB to the nucleus. ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate also activates the Nrf2-ARE pathway by promoting the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) and activates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and promotes the expression of antioxidant enzymes, such as HO-1 and NQO1. In vivo studies have shown that ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate reduces the severity of inflammation and oxidative stress in animal models of various diseases, such as colitis, arthritis, and ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

Ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities with high purity. It is also relatively easy to use and can be administered orally or intraperitoneally. However, ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate has some limitations for lab experiments. It has low water solubility, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels.

Future Directions

For ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate research include the development of more potent and selective analogs, the optimization of dosing regimens and administration routes, and the evaluation of its potential for combination therapy with other drugs. ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate also has potential applications in other fields, such as agriculture and food science, where it can be used as a natural preservative and antioxidant.

Synthesis Methods

The synthesis of ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate involves the reaction of ethyl cyanoacetate with 4-(difluoromethoxy)benzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a Knoevenagel condensation with phenylacetaldehyde to yield ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate. The purity of ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate has been widely used in scientific research for its anti-inflammatory and antioxidant properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate also activates the Nrf2-ARE pathway, which is responsible for the expression of genes involved in antioxidant defense. These properties make ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2NO3/c1-2-26-20(25)19(14-24)18(16-6-4-3-5-7-16)13-10-15-8-11-17(12-9-15)27-21(22)23/h3-13,21H,2H2,1H3/b13-10+,19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQUBZZZJQMALA-FOYOAPBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C=CC1=CC=C(C=C1)OC(F)F)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C=C\C1=CC=C(C=C1)OC(F)F)/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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